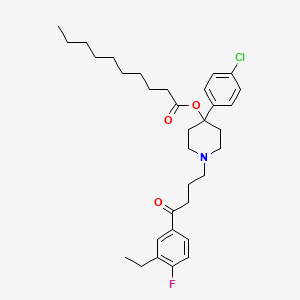
3-Ethyl Haloperidol Decanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethyl Haloperidol Decanoate: is a derivative of haloperidol, a well-known antipsychotic medication. This compound is primarily used in the pharmaceutical industry for its potent antipsychotic properties. It is a long-acting ester of haloperidol, designed to provide extended therapeutic effects, making it particularly useful in the treatment of chronic psychiatric conditions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl Haloperidol Decanoate involves the esterification of haloperidol with decanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistency and quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions: 3-Ethyl Haloperidol Decanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of this compound .
科学研究应用
3-Ethyl Haloperidol Decanoate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Ethyl Haloperidol Decanoate is primarily through its antagonistic effects on dopamine receptors, particularly the D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of excess dopamine, which is associated with psychotic symptoms. This action helps in stabilizing mood and reducing hallucinations and delusions .
相似化合物的比较
Haloperidol Decanoate: The parent compound, used widely in antipsychotic treatments.
Fluphenazine Decanoate: Another long-acting antipsychotic with similar therapeutic uses.
Pipothiazine Palmitate: Used for similar indications but with different pharmacokinetic properties.
Uniqueness: 3-Ethyl Haloperidol Decanoate stands out due to its specific molecular modifications, which provide a unique pharmacokinetic profile. This results in a longer duration of action and potentially fewer side effects compared to its counterparts .
属性
分子式 |
C33H45ClFNO3 |
|---|---|
分子量 |
558.2 g/mol |
IUPAC 名称 |
[4-(4-chlorophenyl)-1-[4-(3-ethyl-4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C33H45ClFNO3/c1-3-5-6-7-8-9-10-13-32(38)39-33(28-15-17-29(34)18-16-28)20-23-36(24-21-33)22-11-12-31(37)27-14-19-30(35)26(4-2)25-27/h14-19,25H,3-13,20-24H2,1-2H3 |
InChI 键 |
ODANWSUZWFYXTO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC(=C(C=C2)F)CC)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




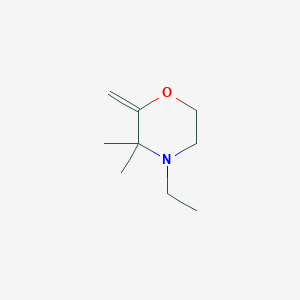
![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexanamide](/img/structure/B13835537.png)
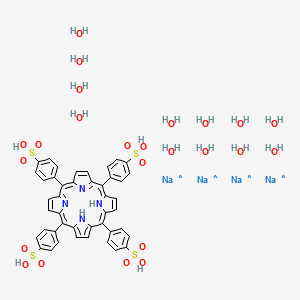
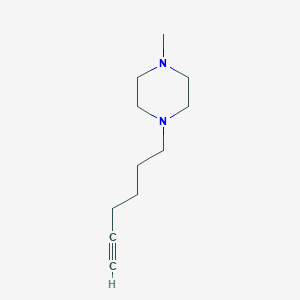
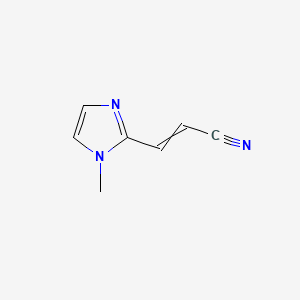

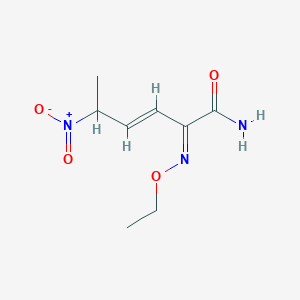
![(4R,4'R)-2,2'-(1,3-Phenylene)bis[4,5-dihydro-4-(2-methylpropyl)oxazole]](/img/structure/B13835563.png)
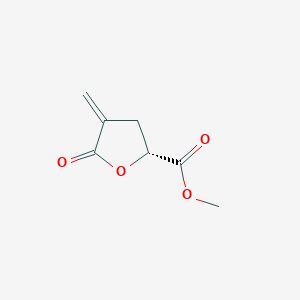
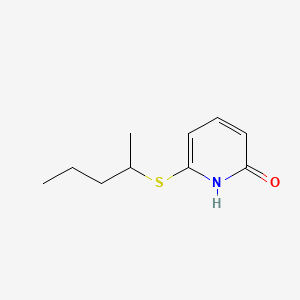
![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)

